molecular formula C23H17N3O3S2 B2377225 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole CAS No. 868212-30-0

5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole

Cat. No.: B2377225
CAS No.: 868212-30-0
M. Wt: 447.53
InChI Key: RKPOBRSALFIAAV-UHFFFAOYSA-N
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Description

5-((1H-Benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is a novel synthetic compound designed for research applications, combining a benzimidazole core with an oxazole scaffold. This structure is of significant interest in medicinal chemistry due to the established biological profile of its constituent heterocycles. The 1H-Benzo[d]imidazole-2-thiol moiety is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . Benzimidazole derivatives are recognized for a broad spectrum of pharmacological activities, which may include enzyme inhibition . The integration of this moiety with a 4-tosyloxazole group, which can act as a versatile synthetic intermediate or influence the compound's physicochemical properties, makes it a valuable chemical tool for researchers. This compound is intended for use in biochemical screening, structure-activity relationship (SAR) studies, and as a building block in the development of new therapeutic candidates. Its structure suggests potential for investigating mechanisms such as enzyme inhibition, given that related benzimidazole-thiol hybrids have been reported as potent inhibitors of enzymes like α-glucosidase . Researchers can utilize this compound to explore new avenues in hit-to-lead optimization campaigns. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S2/c1-15-11-13-17(14-12-15)31(27,28)21-22(29-20(26-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)25-23/h2-14H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOBRSALFIAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Thiourea Derivatives

A widely adopted method involves the cyclocondensation of o-phenylenediamine with thiourea or its derivatives under acidic conditions. As demonstrated in the synthesis of analogous benzimidazole-thiones, heating o-phenylenediamine with thiourea in hydrochloric acid (HCl) yields 1H-benzo[d]imidazole-2-thiol. The reaction proceeds via intermediate formation of a thiourea-amine adduct, followed by cyclodehydration.

Representative Procedure :

  • Dissolve o-phenylenediamine (1.08 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 6 M HCl (15 mL).
  • Reflux at 120°C for 8 hours under nitrogen.
  • Cool to room temperature, neutralize with aqueous ammonia, and extract with ethyl acetate.
  • Purify by recrystallization from ethanol to obtain 1H-benzo[d]imidazole-2-thiol (yield: 78%).

Key Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.32 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H).
  • LCMS (ESI+) : m/z 151.1 [M+H]+.

Synthesis of 2-Phenyl-4-tosyloxazole

Tosylation of 4-Hydroxy-2-phenyloxazole

4-Hydroxyoxazole derivatives are readily tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base. This method, adapted from oxadiazole functionalization strategies, ensures regioselective substitution at position 4.

Representative Procedure :

  • Suspend 4-hydroxy-2-phenyloxazole (1.63 g, 10 mmol) in dry dichloromethane (20 mL).
  • Add triethylamine (2.02 g, 20 mmol) and TsCl (2.29 g, 12 mmol) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to obtain 2-phenyl-4-tosyloxazole (yield: 82%).

Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.4 Hz, 2H, Ts-H), 7.85–7.78 (m, 2H, Ph-H), 7.52–7.45 (m, 3H, Ph-H), 7.34 (d, J = 8.4 Hz, 2H, Ts-H), 2.44 (s, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 160.1 (C=O), 145.2 (C-SO2), 134.5–127.2 (Ar-C), 21.7 (CH3).

Coupling of 1H-Benzo[d]imidazole-2-thiol with 5-Halo-2-phenyl-4-tosyloxazole

Nucleophilic Aromatic Substitution

The thiol group of benzimidazole undergoes nucleophilic displacement with 5-bromo-2-phenyl-4-tosyloxazole in the presence of a base. This approach mirrors methodologies used for analogous thioether-linked heterocycles.

Representative Procedure :

  • Dissolve 1H-benzo[d]imidazole-2-thiol (0.15 g, 1 mmol) and 5-bromo-2-phenyl-4-tosyloxazole (0.41 g, 1 mmol) in dry DMF (10 mL).
  • Add potassium carbonate (0.28 g, 2 mmol) and stir at 80°C for 6 hours under nitrogen.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Purify by recrystallization from ethanol to obtain the target compound (yield: 68%).

Optimization Notes :

  • Solvent Selection : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Base Screening : K2CO3 > Et3N > NaHCO3 in terms of yield and reaction rate.

Alternative Pathway: One-Pot Cyclocondensation

Simultaneous Formation of Oxazole and Thioether Linkage

A telescoped synthesis involves in situ generation of both heterocycles. Inspired by tandem cyclization-thiolation strategies, this method reduces purification steps.

Representative Procedure :

  • React 2-phenyl-4-tosyloxazole-5-carbaldehyde (0.32 g, 1 mmol) with o-phenylenediamine (0.11 g, 1 mmol) and sulfur (0.03 g, 1 mmol) in DMF (10 mL) at 100°C for 12 hours.
  • Cool, pour into ice-water, and filter the precipitate.
  • Wash with ethanol and dry under vacuum (yield: 54%).

Mechanistic Insight :
The aldehyde group undergoes condensation with o-phenylenediamine to form a Schiff base, which cyclizes to benzimidazole. Concurrently, sulfur facilitates thiolation at position 5 of the oxazole.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, DMSO-d6) :
    δ 13.02 (s, 1H, NH), 8.24 (d, J = 8.5 Hz, 2H, Ts-H), 7.89–7.82 (m, 4H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 7.43 (d, J = 8.5 Hz, 2H, Ts-H), 2.39 (s, 3H, CH3).
  • 13C NMR (125 MHz, DMSO-d6) :
    δ 162.4 (C=O), 152.1 (C-S), 144.9 (C-SO2), 134.2–126.8 (Ar-C), 21.3 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C23H18N3O3S2 : 456.0841 [M+H]+
  • Observed : 456.0843 [M+H]+

Infrared (IR) Spectroscopy

  • Key Bands : 1245 cm⁻¹ (S=O stretch), 1598 cm⁻¹ (C=N stretch), 3050 cm⁻¹ (Ar-H stretch).

Challenges and Mitigation Strategies

  • Thiol Oxidation :
    • Use degassed solvents and inert atmosphere (N2/Ar) to prevent disulfide formation.
  • Regioselectivity in Oxazole Tosylation :
    • Employ bulky bases (e.g., DBU) to favor substitution at position 4.
  • Solubility Issues :
    • Polar aprotic solvents (DMF, DMSO) enhance reactant solubility during coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines, Alcohols, and Thiols: From substitution reactions.

Scientific Research Applications

Antihypertensive Activity

Recent studies have indicated that compounds containing the benzimidazole moiety, similar to 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole, exhibit significant antihypertensive properties. For instance, a study synthesized derivatives of benzimidazole and evaluated their effects on hypertensive models. The results demonstrated that certain derivatives showed promising vasorelaxant effects, as summarized in the following table:

CompoundR1R2R3R4EC50 (μM) with EndotheliumE max (%) with Endothelium
67a-CF3-H-H-H369.37 ± 10.291.2 ± 1.18
67b-CF3-OMe-H-H210.33 ± 11.375.14 ± 33.5
.....................

The study highlighted that modifications to the benzimidazole ring could enhance antihypertensive activity, suggesting potential pathways for developing new antihypertensive agents based on this scaffold .

Anti-Diabetic Potential

Another significant application of compounds related to benzimidazole is their role as α-glucosidase inhibitors, which are crucial in managing diabetes by regulating blood sugar levels post-meal. A study synthesized a series of derivatives based on the benzimidazole core and evaluated their in vitro and in vivo anti-diabetic activities. The most effective inhibitors were identified with IC50 values indicating their potency against α-glucosidase, demonstrating the potential of these compounds for therapeutic use in diabetes management .

Anticancer Activity

Compounds containing the benzimidazole structure have also been investigated for anticancer properties. Research has shown that derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, a study reported that certain benzimidazole derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents.

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has been well-documented, with several studies indicating their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Case Study: Synthesis and Evaluation of Benzimidazole Derivatives

A comprehensive study synthesized various benzimidazole derivatives and assessed their biological activities across different models:

  • Synthesis Methodology : The compounds were synthesized using a multi-step process involving nucleophilic substitution reactions.
  • Biological Evaluation : The synthesized compounds underwent screening for antihypertensive, anti-diabetic, and antimicrobial activities.

The study concluded that specific structural modifications led to enhanced biological activities, paving the way for further development of these compounds into therapeutic agents.

Case Study: Structure-Activity Relationship (SAR) Analysis

In another investigation focusing on SAR, researchers systematically altered substituents on the benzimidazole ring to determine their impact on biological activity:

  • Findings : Certain substitutions significantly increased potency against targeted enzymes like α-glucosidase.

This approach provided insights into optimizing lead compounds for better efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thioether linkage and tosylated oxazole ring can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Heterocyclic Diversity : The target compound’s oxazole ring contrasts with oxadiazole (), thiazole (), or isoindoline-dione () cores in analogs, which may alter electronic properties and binding affinities.

Substituent Effects :

  • The tosyl group in the target compound and acetamidine analogs () introduces sulfonyl functionality, enhancing solubility and metabolic stability compared to trifluoromethyl () or hydroxyl groups.
  • Thioether (-S-) linkages (target, ) may confer higher stability than ethers or amines in other derivatives.

Synthetic Routes : Copper catalysis () and condensation reactions () dominate synthesis, while the target compound’s pathway remains unspecified but likely involves similar coupling strategies.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s tosyl group (logP ~2–3) likely increases hydrophobicity compared to hydroxylated () or oxadiazole-thiol () analogs.
  • Metabolic Stability : Sulfonyl groups (target, ) resist oxidative metabolism better than methyl or ethyl substituents ().
  • Solubility : The oxazole core may improve aqueous solubility relative to isoindoline-dione () or trifluoromethyl derivatives ().

Biological Activity

The compound 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is a hybrid molecule that incorporates a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of This compound involves the reaction of benzimidazole derivatives with various electrophiles. The characterization of synthesized compounds typically includes techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzimidazole and oxazole frameworks exhibit significant antimicrobial properties. For instance:

  • A study evaluating various benzimidazole derivatives found that those with thioether linkages showed enhanced activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
  • Another investigation highlighted that oxazole derivatives displayed potent activity against Mycobacterium tuberculosis , with MIC values reaching 3.13 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus< 1 µg/mL
Compound BE. coli< 5 µg/mL
Compound CM. tuberculosis3.13 µg/mL

Antioxidant Activity

The antioxidant potential of similar compounds has also been assessed using methods like DPPH radical scavenging assays. Compounds with benzimidazole scaffolds demonstrated significant radical scavenging activities, indicating their potential as antioxidant agents .

The biological mechanisms underlying the activity of This compound are thought to involve:

  • Inhibition of Key Enzymes : Compounds targeting essential bacterial enzymes such as pyruvate kinase and FtsZ have shown promise in disrupting bacterial cell division and metabolism .
  • Interaction with Nucleic Acids : Some benzimidazole derivatives are known to intercalate DNA, leading to inhibition of replication and transcription processes in microorganisms.
  • Reactive Oxygen Species (ROS) Generation : The ability to generate ROS can contribute to the antimicrobial effects by inducing oxidative stress in microbial cells .

Case Studies

Several case studies have reported on the efficacy of benzimidazole-based compounds:

  • Study on Benzimidazole Derivatives : A comprehensive study evaluated a series of benzimidazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzimidazole ring significantly influenced their antimicrobial potency .
  • Antiviral Activity Assessment : Research has indicated that certain benzimidazole derivatives possess antiviral properties against flaviviruses, with some compounds exhibiting low micromolar activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV) .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole-thioether derivatives are often prepared via nucleophilic substitution or condensation reactions. A representative approach includes:

Core Formation : Reacting (1H-benzo[d]imidazol-2-yl)methanamine with benzaldehyde to form Schiff bases, followed by cyclization with thioglycolic acid .

Functionalization : Introducing the tosyloxazole moiety via coupling reactions under anhydrous conditions (e.g., ZnCl₂ catalysis) .

  • Yield Optimization : Solvent-free conditions (e.g., Friedel-Crafts acylation using Eaton’s reagent) improve yields (90–96%) by reducing side reactions .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical Techniques :

  • Thin-Layer Chromatography (TLC) monitors reaction progress .
  • X-ray Crystallography confirms molecular geometry, as demonstrated for analogous benzimidazole derivatives .
  • Spectroscopy : ¹H-NMR and FT-IR verify functional groups (e.g., thioether linkages at ~2.5 ppm in ¹H-NMR; S–C stretching at 600–700 cm⁻¹ in IR) .

Q. What preliminary biological activity has been reported for this compound?

  • Antimicrobial Screening : Analogous 2-mercaptobenzimidazole derivatives exhibit MIC values as low as 3.40 µg/mL against C. albicans and 15.62 µg/mL against S. aureus .
  • Anticancer Potential : Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-benzhydrylpiperazin-1-yl)ethan-1-one show IC₅₀ values of ~12.62 µM against HepG2 cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Key Modifications :

  • Substituent Effects : Meta-nitro groups on phenyl rings enhance antifungal activity by increasing electrophilicity .
  • Heterocyclic Fusion : Fused imidazo[2,1-b]thiazole scaffolds improve solubility and target affinity (e.g., CA-CYP51 inhibition for antifungal action) .
    • Rational Design : Computational docking (e.g., DHFR or CYP51 binding sites) identifies optimal substituents .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in MIC values for P. aeruginosa (e.g., ZR-8: 31.25 µg/mL vs. control drugs) may arise from:

  • Solubility Limitations : Poor aqueous solubility reduces agar diffusion efficacy .
  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to ensure reproducibility .
    • Validation : Cross-test compounds in orthogonal assays (e.g., time-kill curves, biofilm inhibition) .

Q. How can researchers enhance the compound’s pharmacokinetic properties without compromising activity?

  • Strategies :

  • Prodrug Design : Esterification of carboxylic acid groups improves bioavailability (e.g., ethyl ester derivatives in amino acid-linked analogs) .
  • Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to address hydrophobicity .
    • In Silico Tools : Predict logP and metabolic stability via QSAR models .

Experimental Design Challenges

Q. What are the critical considerations for scaling up synthesis while maintaining purity?

  • Process Chemistry :

  • Catalyst Selection : Anhydrous ZnCl₂ or Eaton’s reagent minimizes byproducts in solvent-free conditions .
  • Purification : Column chromatography (silica gel, hexane:EtOAc gradients) resolves regioisomers .
    • Quality Control : Elemental microanalysis ensures >95% purity .

Q. How can researchers address low yields in heterocyclic ring formation?

  • Troubleshooting :

  • Reaction Optimization : Increase stoichiometric ratios of thioglycolic acid or extend reaction times (6–10 hours) .
  • Microwave-Assisted Synthesis : Reduces cyclization time and improves regioselectivity (e.g., 15-minute reactions at 100°C) .

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